molecular formula C20H29N5O3S B6578539 2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole CAS No. 1170867-76-1

2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole

カタログ番号: B6578539
CAS番号: 1170867-76-1
分子量: 419.5 g/mol
InChIキー: HAHMMHXQJBMLCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1-methyl-1H-benzodiazole (benzimidazole) core linked via a methylene group to a piperazine ring. The piperazine is further substituted at the 4-position by a 1-methanesulfonylpiperidine-4-carbonyl moiety. The methanesulfonyl group introduces strong electron-withdrawing properties, while the piperidine-carbonyl linkage adds conformational rigidity.

特性

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-22-18-6-4-3-5-17(18)21-19(22)15-23-11-13-24(14-12-23)20(26)16-7-9-25(10-8-16)29(2,27)28/h3-6,16H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMMHXQJBMLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues of Benzimidazole-Piperazine Hybrids

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Piperazine Substituent Key Functional Groups Potential Biological Activity Reference
2-{[4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole Benzimidazole 1-Methanesulfonylpiperidine-4-carbonyl Sulfonyl, carbonyl, piperidine Hypothesized CNS modulation -
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole Phenyl Aromatic ring Antimicrobial, antifungal
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine 2-Methoxyphenyl Ester, methoxy Dopamine receptor interaction
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan) Benzoindane 2,3-Dihydrobenzo[1,4]dioxin-6-yl Dioxane Potent D4 receptor antagonist
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate Methanesulphonate ester 4-Chlorophenyl Chlorine, sulphonate Probable kinase inhibition

Key Structural and Functional Insights

Substituent Complexity and Pharmacokinetics :

  • The target compound's 1-methanesulfonylpiperidine-4-carbonyl group is bulkier and more polar than the phenyl or methoxyphenyl substituents in analogs . This may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic derivatives like 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole.
  • The sulfonyl group could improve metabolic stability by resisting oxidative degradation, a common issue with simple aryl-piperazine derivatives .

Receptor Selectivity :

  • Compounds like S 18126 demonstrate that substituents on piperazine significantly influence receptor affinity. S 18126 shows >100-fold selectivity for dopamine D4 over D2 receptors due to its benzoindane-dioxane substituent . By analogy, the target compound’s unique substituent may confer selectivity for undisclosed targets, possibly GPCRs or enzymes.

Synthetic Routes :

  • The target compound’s synthesis likely involves reductive amination (as in ) or nucleophilic substitution (as in ), given the methylene linkage and carbonyl group. highlights the use of sodium triacetoxyborohydride for reductive amination, a method applicable to similar piperazine-benzimidazole hybrids .

Spectroscopic Characterization :

  • Analogous compounds (e.g., 1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-diphenylethan-1-one) were characterized via $ ^1H $- and $ ^{13}C $-NMR, confirming piperazine connectivity and substituent orientation . The target compound’s methanesulfonyl and carbonyl groups would produce distinct NMR shifts, aiding structural validation.

Research Findings and Implications

  • Its sulfonyl group may enhance binding affinity compared to non-sulfonated analogs.
  • SAR Trends : Piperazine-linked benzimidazoles with electron-withdrawing groups (e.g., sulfonyl, nitro) often exhibit improved target engagement but may face solubility challenges. For instance, 3-[4-(4-nitrophenyl)piperazin-1-yl]propyl methanesulphonate () shows enhanced reactivity in nucleophilic environments due to its nitro group.
  • Therapeutic Potential: The combination of benzimidazole (a privileged scaffold in kinase inhibitors) and a sulfonated piperidine suggests possible applications in oncology or infectious diseases, though further testing is required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。